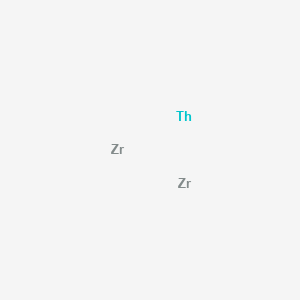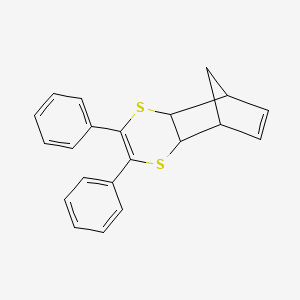
2,3-Diphenyl-4a,5,8,8a-tetrahydro-5,8-methano-1,4-benzodithiine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diphenyl-4a,5,8,8a-tetrahydro-5,8-methano-1,4-benzodithiine is a complex organic compound characterized by its unique structure, which includes a benzodithiine core with diphenyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-4a,5,8,8a-tetrahydro-5,8-methano-1,4-benzodithiine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under specific conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and substitution processes efficiently.
化学反応の分析
Types of Reactions
2,3-Diphenyl-4a,5,8,8a-tetrahydro-5,8-methano-1,4-benzodithiine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can remove oxygen or introduce hydrogen atoms.
Substitution: Both electrophilic and nucleophilic substitutions can occur, depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce more saturated derivatives.
科学的研究の応用
2,3-Diphenyl-4a,5,8,8a-tetrahydro-5,8-methano-1,4-benzodithiine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives might be explored for biological activity, including potential pharmaceutical applications.
Medicine: Research may investigate its potential as a therapeutic agent or its role in drug development.
Industry: It could be used in the development of new materials or as a catalyst in various industrial processes.
作用機序
The mechanism by which 2,3-Diphenyl-4a,5,8,8a-tetrahydro-5,8-methano-1,4-benzodithiine exerts its effects involves interactions with molecular targets. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, it might interact with enzymes or receptors to modulate biological activity.
類似化合物との比較
Similar Compounds
1,45,8-Dimethanonaphthalene: This compound shares a similar core structure but lacks the diphenyl substituents.
Tetramethyl acetyloctahydronaphthalenes: These compounds have a similar cyclic structure but differ in their functional groups and substituents.
Uniqueness
The uniqueness of 2,3-Diphenyl-4a,5,8,8a-tetrahydro-5,8-methano-1,4-benzodithiine lies in its specific arrangement of diphenyl groups and the benzodithiine core, which imparts distinct chemical properties and reactivity compared to its analogs.
特性
CAS番号 |
108175-91-3 |
|---|---|
分子式 |
C21H18S2 |
分子量 |
334.5 g/mol |
IUPAC名 |
4,5-diphenyl-3,6-dithiatricyclo[6.2.1.02,7]undeca-4,9-diene |
InChI |
InChI=1S/C21H18S2/c1-3-7-14(8-4-1)18-19(15-9-5-2-6-10-15)23-21-17-12-11-16(13-17)20(21)22-18/h1-12,16-17,20-21H,13H2 |
InChIキー |
LLZDEMVCXNBTGU-UHFFFAOYSA-N |
正規SMILES |
C1C2C=CC1C3C2SC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



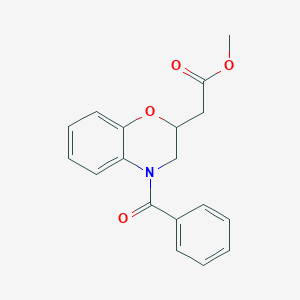

![2-[[2-(4-Hydroxy-5-methyl-2-propan-2-ylphenoxy)ethylamino]methyl]-2,3-dihydronaphthalene-1,4-dione](/img/structure/B14325111.png)


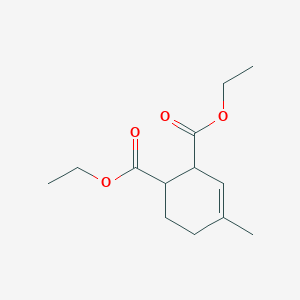
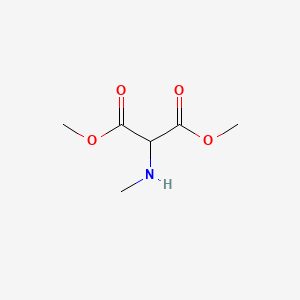

![1-[Aziridin-1-yl-[2-(2-ethoxyethoxy)ethoxy]phosphoryl]aziridine](/img/structure/B14325153.png)
![Propanedinitrile, [2,6-bis[bis(methylthio)methylene]cyclohexylidene]-](/img/structure/B14325157.png)
![6,6'-[Ethane-1,2-diylbis(methylazanediyl)]di(hexan-1-ol)](/img/structure/B14325167.png)
![4-[(2-Fluoro-6-hydroxyphenyl)(hydroxy)methylidene]oxolane-2,3-dione](/img/structure/B14325175.png)
